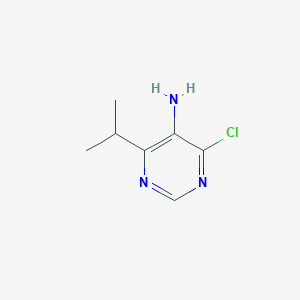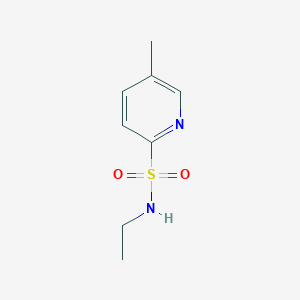
5-amino-2-(butylamino)-N-cyclopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-(butylamino)-N-cyclopropylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a butylamino group, and a cyclopropyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(butylamino)-N-cyclopropylbenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzamide core, followed by the introduction of the amino and butylamino groups through nucleophilic substitution reactions. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-2-(butylamino)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form corresponding amines or amides.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
5-amino-2-(butylamino)-N-cyclopropylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-amino-2-(butylamino)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-2-(methylamino)-N-cyclopropylbenzamide
- 5-amino-2-(ethylamino)-N-cyclopropylbenzamide
- 5-amino-2-(propylamino)-N-cyclopropylbenzamide
Uniqueness
5-amino-2-(butylamino)-N-cyclopropylbenzamide is unique due to the presence of the butylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
771429-87-9 |
|---|---|
Formule moléculaire |
C14H21N3O |
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
5-amino-2-(butylamino)-N-cyclopropylbenzamide |
InChI |
InChI=1S/C14H21N3O/c1-2-3-8-16-13-7-4-10(15)9-12(13)14(18)17-11-5-6-11/h4,7,9,11,16H,2-3,5-6,8,15H2,1H3,(H,17,18) |
Clé InChI |
PSVIRZWIWPBCSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(C=C(C=C1)N)C(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)



![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
